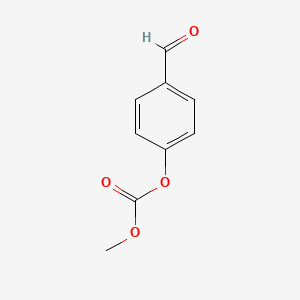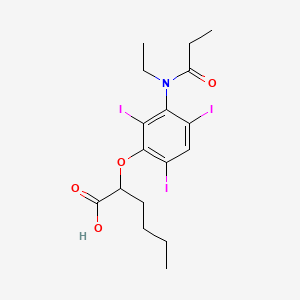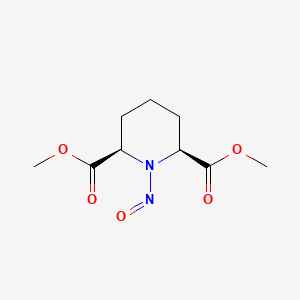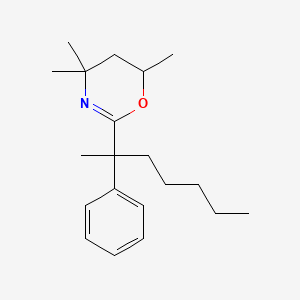
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This compound is characterized by its unique structural features, including multiple methyl groups and a phenyl-substituted heptane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted heptanone with an amine and a formaldehyde source under acidic or basic conditions to form the oxazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine could have various applications in scientific research, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other oxazines with different substituents or structural variations. Examples could be:
- 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-1,3-oxazine
- 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-thiazine
Uniqueness
The uniqueness of 4,4,6-Trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine lies in its specific structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
30078-62-7 |
|---|---|
Formule moléculaire |
C20H31NO |
Poids moléculaire |
301.5 g/mol |
Nom IUPAC |
4,4,6-trimethyl-2-(2-phenylheptan-2-yl)-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C20H31NO/c1-6-7-11-14-20(5,17-12-9-8-10-13-17)18-21-19(3,4)15-16(2)22-18/h8-10,12-13,16H,6-7,11,14-15H2,1-5H3 |
Clé InChI |
SJMLSIHUNKBXEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C1=CC=CC=C1)C2=NC(CC(O2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


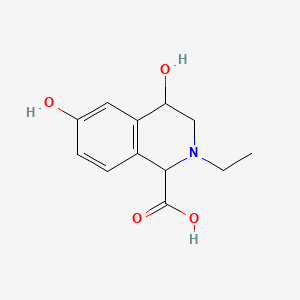
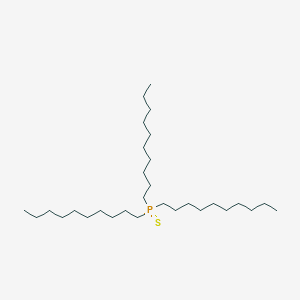



![3-[2-(2-Hydroxy-3,5-dinitrophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14697682.png)
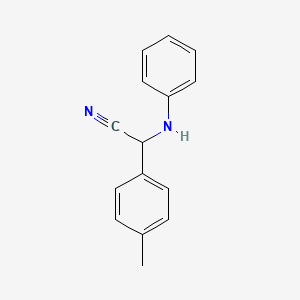
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
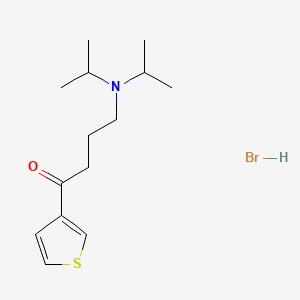
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)

